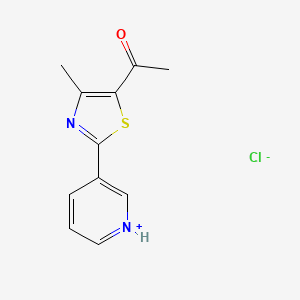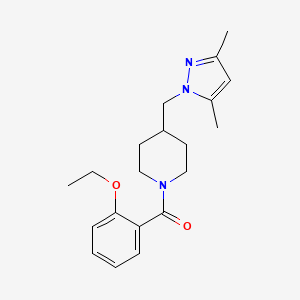
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound with the molecular formula C11H18N3O.HI. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and piperidine, a six-membered saturated heterocyclic amine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 2-methylpiperidine with 3-methylimidazole-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may exhibit biological activity and be explored for potential therapeutic applications.
Medicine: The compound and its derivatives have potential medicinal applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or additive in chemical processes.
作用机制
The mechanism by which 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
1-Acetyl-3-methylpiperidine
2-Methylpiperidine
3-Methylimidazole
Uniqueness: 3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is unique due to its combination of imidazole and piperidine moieties, which provide distinct chemical and biological properties compared to its similar compounds
属性
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O.HI/c1-10-5-3-4-6-14(10)11(15)13-8-7-12(2)9-13;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVTFKLBDUCRO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)N2C=C[N+](=C2)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine](/img/structure/B2777092.png)

![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)
![4-chloro-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2777100.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2777102.png)
![1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2777105.png)
![6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline](/img/structure/B2777106.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2777107.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)

![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2777111.png)
![(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2777112.png)
